3',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
“3’,4’-Dichloro-3-(2,6-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C17H16Cl2O and a molecular weight of 307.21 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “3’,4’-Dichloro-3-(2,6-dimethylphenyl)propiophenone” consists of 17 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques .Physical And Chemical Properties Analysis
“3’,4’-Dichloro-3-(2,6-dimethylphenyl)propiophenone” has a predicted boiling point of 444.9±45.0 °C and a predicted density of 1.206±0.06 g/cm3 .Scientific Research Applications
Synthesis Applications
- 3',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is utilized in the synthesis of various chemical compounds. For instance, it's used in the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor for 2,3-dihydro-2,3-dimethylenethiophene (Chou & Tsai, 1991).
Structural and Spectroscopic Studies
- This chemical plays a role in the structural and IR spectrum study of various adducts, such as the hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).
Polymerization and Material Science
It's involved in the preparation of telechelics through oxidative coupling copolymerization, demonstrating its significance in polymer science (Wei, Challa, & Reedijk, 1991).
The compound contributes to the field of crystallography and molecular structure determination, as seen in studies involving related molecules like 3,5-Dichloro-4-methoxy-2,6-dimethylphenyl compounds (Jasinski et al., 2007).
Chemical Reactions and Mechanisms
- This chemical is significant in understanding the cyclocondensation reactions of similar compounds, revealing insights into chemical reaction mechanisms (Bonacorso et al., 2003).
Catalysis and Chemical Complexes
It aids in the development of new olefin polymerization catalysts based on Nickel(II) and Palladium(II) complexes, highlighting its role in catalysis research (Schmid et al., 2001).
The compound is involved in the electrosynthesis of various diols, showing its applicability in electrochemical processes (Lyalin, Kashparov, & Petrosyan, 2006).
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJIVVCTUDOSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644811 | |
Record name | 1-(3,4-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-24-3 | |
Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(2,6-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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